4-nitro-1-propyl-1H-pyrazole
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Overview
Description
4-nitro-1-propyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
4-nitro-1-propyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. For example, the reaction of propylhydrazine with 4-nitro-1,3-dicarbonyl compounds under acidic conditions can yield this compound .
Another method involves the cycloaddition of 1,3-dipoles to dipolarophiles. This reaction can be catalyzed by various metal catalysts, such as copper or palladium, to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-nitro-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The propyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.
Major Products
Oxidation: The major product is 4-amino-1-propyl-1H-pyrazole.
Reduction: The major product is 4-amino-1-propyl-1H-pyrazole.
Substitution: The major products depend on the substituents introduced, such as 4-nitro-1-alkyl-1H-pyrazole or 4-nitro-1-thio-1H-pyrazole.
Scientific Research Applications
4-nitro-1-propyl-1H-pyrazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-nitro-1-propyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-1-methyl-1H-pyrazole
- 4-nitro-1-ethyl-1H-pyrazole
- 4-nitro-1-butyl-1H-pyrazole
Uniqueness
4-nitro-1-propyl-1H-pyrazole is unique due to the presence of the propyl group, which can influence its chemical reactivity and physical properties. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-nitro-1-propylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-3-8-5-6(4-7-8)9(10)11/h4-5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCUMCWMHCBXRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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